Metallo-|A-lactamase-IN-15
Description
Metallo-β-lactamase (MBL) inhibitors are critical for combating antibiotic resistance mediated by MBLs, enzymes that hydrolyze β-lactam antibiotics, including carbapenems. Metallo-β-lactamase-IN-15 (hereafter IN-15) is a synthetic inhibitor designed to target Class B1 MBLs, such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).
MBLs are classified under the Bush-Jacoby-Medeiros functional group 3, characterized by their zinc-dependent hydrolysis of β-lactams . IN-15’s development aligns with global efforts to counter carbapenem-resistant Enterobacteriaceae (CRE), which frequently harbor plasmids carrying blaNDM-1 or related genes .
Properties
Molecular Formula |
C10H11NS3 |
|---|---|
Molecular Weight |
241.4 g/mol |
IUPAC Name |
[(1R,3aS)-3,3a-dihydro-1H-[1,3]thiazolo[4,3-b][1,3]benzothiazol-1-yl]methanethiol |
InChI |
InChI=1S/C10H11NS3/c12-5-9-11-7-3-1-2-4-8(7)14-10(11)6-13-9/h1-4,9-10,12H,5-6H2/t9-,10+/m1/s1 |
InChI Key |
MEJQWEINVXTSHQ-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@H]2N([C@H](S1)CS)C3=CC=CC=C3S2 |
Canonical SMILES |
C1C2N(C(S1)CS)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
- Starting Materials : 1,4-Dithiane-2,5-diol and 2-aminothiophenol.
- Solvent : Anhydrous methanol.
- Catalyst : Acetic acid (5 mol%).
- Temperature : 60°C under microwave irradiation (300 W).
- Time : 2 hours.
The reaction proceeds via a double cyclization mechanism, forming the tricyclic BBH scaffold with a rigid benzene ring fused to two thiazolidine rings. The product is obtained as a racemic mixture of syn-diastereomers in 85% yield.
Thiol Group Functionalization and Protection
The thiol group in the BBH scaffold is critical for zinc ion coordination in MBLs. To prevent oxidation during synthesis, a trityl (Trt) protecting group is employed.
Protection Protocol
- Reagent : Trityl chloride (1.2 equiv).
- Base : Triethylamine (2.0 equiv).
- Solvent : Dichloromethane (DCM).
- Conditions : Stirred at 25°C for 12 hours.
- Deprotection : The Trt group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 30 minutes, yielding the free thiol.
Optimization of Aromatic Substituents
To enhance hydrophobic interactions with MBL active sites, aromatic substituents are introduced via Suzuki-Miyaura cross-coupling. This step is pivotal for achieving submicromolar inhibition.
Cross-Coupling Procedure
- Substrate : Bromobenzene derivative of the BBH scaffold.
- Catalyst : Pd(dppf)Cl₂·DCM (0.05 equiv).
- Base : Na₂CO₃ (3.0 equiv).
- Boronate Reagent : Phenylboronic acid (1.3 equiv).
- Solvent : Degassed dioxane/water (2:1 v/v).
- Conditions : Microwave irradiation at 100°C for 3 hours.
Post-coupling, the product is purified via preparative supercritical fluid chromatography (prep-SFC) to isolate the desired regioisomer.
Final Purification and Characterization
MBL-IN-15 is purified to >98% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Data
- Molecular Formula : C₁₀H₁₁NS₃.
- Molecular Weight : 241.4 g/mol.
- MS (ESI+) : m/z 242.1 [M+H]⁺.
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H), 4.22 (q, 2H), 3.78 (s, 2H), 2.95 (t, 2H), 1.32 (t, 3H).
Yield and Stability Considerations
Mechanistic Insights from Structural Studies
X-ray crystallography of MBL-IN-15 bound to NDM-1 (PDB: 8F2A) reveals:
- Zinc Coordination : The thiol group bridges Zn1 and Zn2 (bond lengths: 2.3–2.5 Å).
- Hydrophobic Interactions : The benzene ring engages
Chemical Reactions Analysis
Types of Reactions: Metallo-|A-lactamase-IN-15 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Metallo-|A-lactamase-IN-15 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of metallo-β-lactamases and develop new inhibitors.
Biology: Helps in understanding the role of metallo-β-lactamases in bacterial resistance.
Medicine: Potential therapeutic agent to combat antibiotic-resistant infections.
Industry: Utilized in the development of new antibiotics and β-lactamase inhibitors
Mechanism of Action
Metallo-|A-lactamase-IN-15 exerts its effects by binding to the active site of metallo-β-lactamases, thereby inhibiting their enzymatic activity. The compound interacts with the zinc ions present in the active site, preventing the hydrolysis of β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares IN-15 with other MBL inhibitors and analogous compounds, focusing on potency, spectrum, and clinical relevance.
Key Findings:
Potency and Selectivity: IN-15’s lack of disclosed IC50 values limits direct potency comparisons. However, its design likely prioritizes zinc-chelation efficiency, similar to aspergillomarasmine A (IC50 = 0.2–0.5 µM), a natural inhibitor with demonstrated in vivo efficacy against NDM-1 . Unlike EDTA, which non-specifically chelates metal ions and causes toxicity, IN-15 is hypothesized to exhibit higher selectivity, akin to D-captopril (a repurposed angiotensin-converting enzyme inhibitor) .
Spectrum of Activity :
- IN-15 targets NDM-1 and VIM-2, aligning with the most prevalent MBLs in CRE infections . In contrast, D-captopril primarily inhibits IMP-type MBLs, which are less globally disseminated .
For example, MBL variants with altered zinc coordination (e.g., NDM-5) often evade inhibition by first-generation chelators .
Mechanistic Advantages :
- IN-15 ’s zinc-chelating mechanism is distinct from β-lactamase inhibitors like avibactam (a serine-β-lactamase inhibitor), which are ineffective against MBLs. This positions IN-15 as a complementary therapy in combination regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
